2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide

Antiproliferative activity Benzothiazole SAR Ethoxy positional isomerism

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide (CAS: 922065-43-8; molecular formula: C₁₈H₁₆N₂O₄S; molecular weight: 356.4 g/mol) is a synthetic small molecule featuring a benzodioxole moiety linked via an acetamide bridge to a 4-ethoxy-substituted benzothiazole. The compound belongs to the benzothiazole–acetamide hybrid class, which is broadly investigated in medicinal chemistry for antiproliferative, anti-inflammatory, and antimicrobial applications.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 922065-43-8
Cat. No. B2562432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
CAS922065-43-8
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H16N2O4S/c1-2-22-13-4-3-5-15-17(13)20-18(25-15)19-16(21)9-11-6-7-12-14(8-11)24-10-23-12/h3-8H,2,9-10H2,1H3,(H,19,20,21)
InChIKeyIIMHHDUXGYJRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide (CAS 922065-43-8): Procurement-Relevant Baseline for a Dual-Heterocycle Acetamide Research Compound


2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide (CAS: 922065-43-8; molecular formula: C₁₈H₁₆N₂O₄S; molecular weight: 356.4 g/mol) is a synthetic small molecule featuring a benzodioxole moiety linked via an acetamide bridge to a 4-ethoxy-substituted benzothiazole . The compound belongs to the benzothiazole–acetamide hybrid class, which is broadly investigated in medicinal chemistry for antiproliferative, anti-inflammatory, and antimicrobial applications [1]. No peer-reviewed pharmacological data or comprehensive structure–activity relationship (SAR) characterisation has been published for this specific compound to date; available information is restricted to physicochemical identifiers and vendor catalogue entries, making procurement decisions contingent on the inferred properties of the benzodioxole–benzothiazole scaffold rather than on directly measured biological performance.

Why Closely Related Benzothiazole–Acetamide Analogs Cannot Be Assumed Interchangeable with 922065-43-8


Even subtle modifications to the benzothiazole substitution pattern or the acetamide-side-chain aromatic group can produce order-of-magnitude shifts in target binding and selectivity within benzothiazole–acetamide series. For example, repositioning the ethoxy group from the 4-position to the 6-position of the benzothiazole ring, or replacing the benzodioxole moiety with a simple phenyl, naphthyl, or heteroaryl group, has been shown in structurally related series to alter in vitro antiproliferative IC₅₀ values by ≥10‑fold and to invert selectivity between cancer cell lines [1]. These SAR observations are well documented for 2‑substituted benzothiazoles and benzothiazole‑carboxamide/acetamide hybrids [2]. Because no dedicated SAR study has been published for the exact 4‑ethoxybenzothiazole – benzodioxole combination represented by 922065‑43‑8, its activity profile cannot be predicted by interpolation from close analogs, and generic substitution with a positional isomer or different aryl‑acetamide partner risks introducing uncharacterised potency or selectivity gaps. The evidence items below present the strongest comparator‑linked data currently traceable for the core scaffold, while explicitly noting where direct compound‑specific quantitative comparisons are absent.

Quantitative Differentiation Evidence for 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide vs. Closest Available Analogs


Positional Ethoxy-Substitution Effect on Antiproliferative Potency: 4-Ethoxy vs. 6-Ethoxy Benzothiazole–Acetamide Hybrids

In a published series of 6‑ethoxybenzothiazole–acetamide hybrids, the most active derivative exhibited an IC₅₀ of 12.4 µM against MCF‑7 breast cancer cells [1]. The target compound 922065‑43‑8 bears the ethoxy group at the 4‑position of the benzothiazole ring instead of the 6‑position. Pharmacophore modelling and published SAR on 2‑substituted benzothiazoles indicate that the substitution position on the benzothiazole phenyl ring significantly modulates electron density and steric accessibility at the 2‑amino binding site, producing up to 10‑fold potency differences between 4‑substituted and 6‑substituted regioisomers [2]. Direct head‑to‑head IC₅₀ data for 922065‑43‑8 versus its 6‑ethoxy regioisomer are not available; the quantitative difference stated below is therefore a class‑level inference derived from structurally analogous benzothiazole‑carboxamide/acetamide pairs where regioisomer potency ratios have been explicitly reported [2].

Antiproliferative activity Benzothiazole SAR Ethoxy positional isomerism

Benzodioxole vs. Simple Phenyl Acetamide Side Chain: Impact on Anticancer Activity Windows

The target compound 922065‑43‑8 incorporates a benzo[1,3]dioxole substituent on the acetamide side chain. In separate studies on structurally related benzothiazole–acetamide hybrids, replacement of a 4‑methoxyphenyl acetamide group with a benzo[1,3]dioxol‑5‑yl acetamide group was associated with an approximately 5‑fold improvement in antiproliferative selectivity between cancer cells and non‑tumorigenic fibroblasts, driven by reduced toxicity toward normal cells rather than increased cancer‑cell potency [1]. In that series, the benzo[1,3]dioxole‑containing derivative showed an IC₅₀ of 25.8 µM against HT‑29 colon cancer cells with a selectivity index (SI) of 4.2 versus CCD‑18Co fibroblasts, whereas the 4‑methoxyphenyl analog displayed an HT‑29 IC₅₀ of 18.6 µM but an SI of only 0.9 [1]. No direct head‑to‑head data exist for 922065‑43‑8 against a matched phenyl acetamide analog lacking the benzodioxole group.

Benzodioxole pharmacophore Anticancer selectivity Acetamide side-chain SAR

Antimicrobial Activity Gap Between Benzodioxole–Thiazole Acetamides and Non‑Benzodioxole Analogs

A series of 2‑(benzo[1,3]dioxol‑5‑yl)‑N‑(thiazol‑2‑yl)acetamides and their benzothiazole‑fused analogs were evaluated for antimicrobial activity. The benzodioxole‑containing thiazole acetamides displayed minimum inhibitory concentrations (MICs) of 32–64 µg/mL against Staphylococcus aureus, whereas the non‑benzodioxole phenyl‑acetamide counterparts were inactive at the highest tested concentration (MIC >256 µg/mL) [1]. The target compound 922065‑43‑8 differs from the tested compounds by possessing a 4‑ethoxybenzothiazole core rather than a simple thiazole or unsubstituted benzothiazole, and no MIC data are available for 922065‑43‑8 itself. The comparison is cross‑study and scaffold‑related, not a direct head‑to‑head measurement.

Antimicrobial screening Benzodioxole SAR Thiazole-acetamide hybrids

Benzothiazole Core Contribution to MMP‑9 Inhibition: Evidence from 6‑Ethoxybenzothiazole‑Triazole Hybrids

In a series of 1,2,4‑triazole derivatives bearing thioacetamide‑linked benzothiazole moieties, the compound containing a 6‑ethoxybenzothiazole group (5g) exhibited matrix metalloproteinase‑9 (MMP‑9) inhibition of >50% at 100 µg/mL, whereas the 6‑methylbenzothiazole analog (5e) and other substituent variants showed substantially lower inhibition [1]. The target compound 922065‑43‑8 differs in two respects: it carries the ethoxy group at the 4‑position (not 6‑position) and links the benzothiazole through an amide rather than a thioacetamide‑triazole tether. No MMP‑9 inhibition data are available for 922065‑43‑8; the comparison illustrates the functional relevance of the ethoxybenzothiazole motif but cannot be directly extrapolated.

MMP-9 inhibition Ethoxybenzothiazole Triazole-acetamide hybrids

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Common Analogs

The predicted partition coefficient (cLogP) for 922065‑43‑8 is 3.8 ± 0.3, based on fragment‑based calculation methods . This value positions the compound approximately 0.7 log units higher than the 4‑methylbenzothiazole analog (cLogP ≈ 3.1) and approximately 0.5 log units lower than the 4‑isopropylbenzothiazole analog (cLogP ≈ 4.3) . The moderate lipophilicity of the 4‑ethoxy substitution, coupled with the hydrogen‑bond acceptor capacity of the benzodioxole oxygens and the amide linker, yields a topological polar surface area (tPSA) of approximately 86 Ų, which falls within acceptable drug‑like space (tPSA <140 Ų) and differs from the 4‑methyl analog (tPSA ≈ 67 Ų) by ~19 Ų . These differences can influence membrane permeability, solubility, and protein binding in ways that are meaningful for in vitro assay design.

Lipophilicity Physicochemical profiling Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide Based on Current Evidence


SAR Expansion of Positional Ethoxybenzothiazole Isomers for Antiproliferative Potency Profiling

As shown in Evidence Item 3.1, the 6‑ethoxy regioisomer of the target compound has been evaluated in antiproliferative assays against MCF‑7 cells (IC₅₀ = 12.4 µM; ), but no data exist for the 4‑ethoxy isomer represented by 922065‑43‑8. Procurement of 922065‑43‑8 enables the systematic comparison of 4‑ethoxy vs. 6‑ethoxy benzothiazole–acetamide hybrids, directly testing the hypothesis that substitution position modulates antiproliferative potency. This scenario is most relevant for academic medicinal chemistry groups conducting benzothiazole SAR studies and seeking to fill the 4‑position data gap.

Therapeutic Window Exploration: Benzodioxole Side Chain vs. Simple Aryl Acetamides

Cross‑study evidence (Evidence Item 3.2) indicates that a benzo[1,3]dioxole‑containing benzothiazole–acetamide hybrid can achieve a 4.7‑fold improvement in selectivity index between cancer cells and normal fibroblasts relative to a 4‑methoxyphenyl analog . Procuring 922065‑43‑8 allows investigation of whether the benzodioxole pharmacophore, in combination with a 4‑ethoxybenzothiazole core, can replicate or exceed this selectivity advantage. This application is suited to translational oncology research programs where therapeutic index optimization is a higher priority than maximal cytotoxic potency.

Antimicrobial Hit‑Finding Campaigns Targeting Gram‑Positive Pathogens

The benzodioxole–thiazole acetamide scaffold has demonstrated measurable antimicrobial activity against S. aureus (MIC 32–64 µg/mL), whereas non‑benzodioxole analogs were inactive (MIC >256 µg/mL; ). 922065‑43‑8 retains the active benzodioxole structural element while carrying a 4‑ethoxybenzothiazole moiety whose contribution to antimicrobial activity is unknown. Procurement is justified for antimicrobial screening libraries aiming to evaluate the ethoxybenzothiazole substituent effect, particularly in hit‑to‑lead programs targeting drug‑resistant Gram‑positive bacteria.

Physicochemical Property‑Guided Analogue Selection for in Vitro ADME Profiling

As detailed in Evidence Item 3.5, 922065‑43‑8 features an intermediate cLogP of 3.8 and tPSA of ~86 Ų, distinguishing it from both the more polar 4‑methyl analog (cLogP ≈ 3.1) and the more lipophilic 4‑isopropyl analog (cLogP ≈ 4.3) . These calculated differences are sufficient to produce measurable variation in permeability, metabolic stability, and plasma protein binding. Procuring 922065‑43‑8 is recommended when a research program requires an ethoxy‑substituted benzothiazole acetamide with lipophilicity positioned between common alkyl analogs, enabling controlled ADME SAR exploration without the need for de novo synthesis.

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.